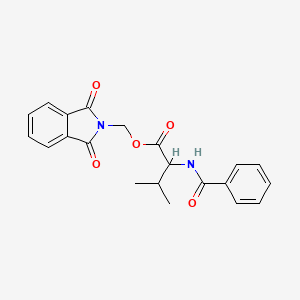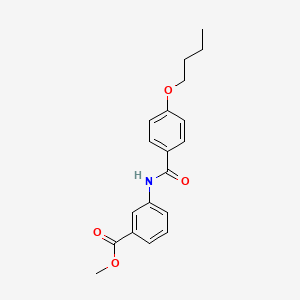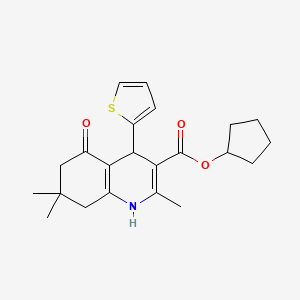
(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl N-(phenylcarbonyl)valinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl N-(phenylcarbonyl)valinate is a complex organic compound with the molecular formula C21H20N2O5 . This compound is characterized by its unique structure, which includes a phthalimide moiety and a valine ester linked to a phenylcarbonyl group. It is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl N-(phenylcarbonyl)valinate typically involves the condensation of phthalic anhydride with valine methyl ester in the presence of a suitable base, followed by acylation with benzoyl chloride. The reaction conditions often include:
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Base: Triethylamine or pyridine
Temperature: Room temperature to reflux conditions
Reaction Time: Several hours to overnight
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl N-(phenylcarbonyl)valinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functionalities.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Sodium methoxide in methanol
Major Products Formed
Oxidation: Carboxylic acids or ketones
Reduction: Alcohols or amines
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl N-(phenylcarbonyl)valinate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl N-(phenylcarbonyl)valinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
Phthalimide derivatives: Compounds like N-(phenylcarbonyl)phthalimide share structural similarities.
Valine esters: Compounds such as valine methyl ester and valine ethyl ester are related in terms of the ester functionality.
Benzoyl derivatives: Benzoyl chloride and its derivatives are structurally related due to the benzoyl group.
Uniqueness
(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl N-(phenylcarbonyl)valinate is unique due to its combination of a phthalimide moiety, valine ester, and benzoyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propiedades
Número CAS |
1008069-93-9 |
|---|---|
Fórmula molecular |
C21H20N2O5 |
Peso molecular |
380.4 g/mol |
Nombre IUPAC |
(1,3-dioxoisoindol-2-yl)methyl 2-benzamido-3-methylbutanoate |
InChI |
InChI=1S/C21H20N2O5/c1-13(2)17(22-18(24)14-8-4-3-5-9-14)21(27)28-12-23-19(25)15-10-6-7-11-16(15)20(23)26/h3-11,13,17H,12H2,1-2H3,(H,22,24) |
Clave InChI |
VFTFWNSWNQKDKZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C(=O)OCN1C(=O)C2=CC=CC=C2C1=O)NC(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(2-fluorophenyl)carbonyl]amino}benzoate](/img/structure/B12489594.png)
![(3s,5s,7s)-N-[(1r,3r,5R,7R)-tricyclo[3.3.1.1~3,7~]dec-2-yl]tricyclo[3.3.1.1~3,7~]decan-1-amine](/img/structure/B12489610.png)
![2-{Methyl[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]amino}ethyl (4-chlorophenoxy)acetate](/img/structure/B12489611.png)
![2-[(5-benzyl-4-methyl-1H-imidazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)butanamide](/img/structure/B12489613.png)
![N-[2-(2-fluorophenoxy)ethyl]-6-nitro-1,2-benzothiazol-3-amine 1,1-dioxide](/img/structure/B12489620.png)
![N-(2-ethyl-6-methylphenyl)-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12489628.png)




![4-ethyl-N-[(3-{1,1,2,2-tetrafluoro-2-[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]ethyl}phenyl)carbamothioyl]benzamide](/img/structure/B12489666.png)
![1-methyl-N-[(5-methylfuran-2-yl)methyl]-1H-benzimidazol-2-amine](/img/structure/B12489668.png)
![N-[3-(pyrimidin-2-yloxy)benzyl]cyclopropanamine](/img/structure/B12489670.png)
![2-ethyl-4-[2-(4-methoxyphenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione](/img/structure/B12489671.png)
